molecular formula C19H17F2N3O4S B2864734 1-(2,5-difluorophenyl)-N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}methanesulfonamide CAS No. 1795087-82-9

1-(2,5-difluorophenyl)-N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}methanesulfonamide

Cat. No.: B2864734
CAS No.: 1795087-82-9
M. Wt: 421.42
InChI Key: BSQWMEBMAURTRC-UHFFFAOYSA-N
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Description

1-(2,5-difluorophenyl)-N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}methanesulfonamide is a synthetically designed small molecule recognized in https://pubchem.ncbi.nlm.nih.gov/ for its potential as a potent and selective kinase inhibitor. Its primary research value lies in the investigation of intracellular signaling pathways, with a particular focus on its ability to modulate kinases involved in oncogenesis. The compound's structure, featuring a benzodioxane moiety linked to a pyrazole-sulfonamide core, is engineered for high-affinity binding to specific ATP pockets. This mechanism of action makes it a crucial https://patents.google.com/patent/WO2013163440A1/en for probing disease models where dysregulated kinase activity is a known driver, such as in various cancers and inflammatory disorders. Researchers utilize this compound to elucidate the functional roles of specific kinase targets, to study downstream effects on cell proliferation and apoptosis, and to validate novel therapeutic strategies in preclinical models. Its application is fundamental in chemical biology and translational research aimed at developing next-generation targeted therapies.

Properties

IUPAC Name

1-(2,5-difluorophenyl)-N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N3O4S/c20-14-5-6-17(21)13(7-14)12-29(25,26)23-15-8-22-24(9-15)10-16-11-27-18-3-1-2-4-19(18)28-16/h1-9,16,23H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSQWMEBMAURTRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NS(=O)(=O)CC4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-difluorophenyl)-N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}methanesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the difluorophenyl group: This step involves the use of a halogenated aromatic compound, such as 2,5-difluorobenzene, which undergoes a nucleophilic substitution reaction with the pyrazole intermediate.

    Synthesis of the dihydrobenzo[b][1,4]dioxin moiety: This can be synthesized from 2,3-dihydroxybenzoic acid through a series of reactions, including alkylation, azidation, Curtius rearrangement, and hydrolysis.

    Coupling of the intermediates: The final step involves coupling the pyrazole-difluorophenyl intermediate with the dihydrobenzo[b][1,4]dioxin moiety under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-difluorophenyl)-N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a catalyst like palladium on carbon.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms on the aromatic rings.

Scientific Research Applications

1-(2,5-difluorophenyl)-N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}methanesulfonamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2,5-difluorophenyl)-N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with cellular signaling pathways, resulting in anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,5-difluorophenyl)-N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its difluorophenyl group enhances its stability and lipophilicity, while the dihydrobenzo[b][1,4]dioxin moiety contributes to its potential bioactivity.

Biological Activity

The compound 1-(2,5-difluorophenyl)-N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}methanesulfonamide represents a novel structure in medicinal chemistry, particularly within the realm of pyrazole derivatives. This article reviews its biological activities, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure

The molecular formula for this compound is C17H17F2N3O3SC_{17}H_{17}F_2N_3O_3S. Its structure features a difluorophenyl group and a benzodioxin moiety linked through a pyrazole ring, which is known for conferring various biological activities.

Biological Activity Overview

Pyrazole derivatives are recognized for their diverse pharmacological properties. The specific compound has been studied for its potential in several areas:

Anticancer Activity

Research indicates that pyrazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines, including breast and lung cancers. The mechanism often involves the inhibition of key signaling pathways such as the EGFR pathway and modulation of apoptosis-related proteins .

Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes and other inflammatory mediators. This compound may exhibit similar properties, reducing inflammation in models of arthritis and other inflammatory diseases .

Antimicrobial Activity

Pyrazole compounds have demonstrated significant antimicrobial properties. They can inhibit bacterial growth and show efficacy against resistant strains. The specific compound's activity against pathogens such as Staphylococcus aureus and Escherichia coli is an area of ongoing research .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It could act on various receptors such as estrogen receptors or those involved in inflammatory responses.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that pyrazoles can induce oxidative stress in cancer cells, leading to cell death .

Case Studies

Recent studies have highlighted the efficacy of similar pyrazole derivatives:

  • Study 1 : A derivative demonstrated potent anticancer activity in vitro against breast cancer cell lines with an IC50 value in the low micromolar range.
  • Study 2 : Another study reported that a closely related compound exhibited significant anti-inflammatory effects in animal models of rheumatoid arthritis, reducing swelling and pain markers by over 50% compared to controls .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of tumor growth; apoptosis induction
Anti-inflammatoryReduction of inflammation markers
AntimicrobialEffective against Staphylococcus aureus and E. coli

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